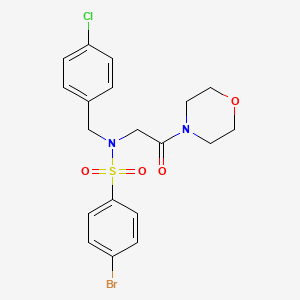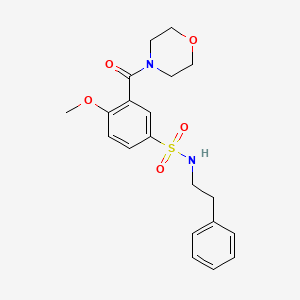![molecular formula C26H26N2O4S B4676024 dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4676024.png)
dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate
Overview
Description
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAPT is a gamma-secretase inhibitor, which means it can block the activity of a protein complex called gamma-secretase. This protein complex is involved in the cleavage of amyloid precursor protein, which is associated with the development of Alzheimer's disease. In addition to its potential as a treatment for Alzheimer's disease, DAPT has also been studied for its effects on cancer, inflammation, and other conditions.
Mechanism of Action
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate works by inhibiting the activity of gamma-secretase, which is involved in the cleavage of amyloid precursor protein. When gamma-secretase is inhibited, the production of beta-amyloid peptides is reduced, which can prevent the formation of beta-amyloid plaques. In cancer cells, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate can inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. This can lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to have several biochemical and physiological effects in scientific research. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to reduce the production of beta-amyloid peptides and prevent the formation of beta-amyloid plaques. In cancer research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to inhibit the growth and proliferation of cancer cells. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition. However, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be further studied for its potential as a therapeutic agent, including its effects on cognitive function and disease progression. In cancer research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be studied for its potential as a combination therapy with other cancer treatments. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be studied for its effects on other conditions, such as inflammation and autoimmune diseases.
Scientific Research Applications
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has also been studied for its effects on cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been studied for its anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
dimethyl 5-(3,3-diphenylpropylcarbamothioylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-31-24(29)20-15-21(25(30)32-2)17-22(16-20)28-26(33)27-14-13-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-17,23H,13-14H2,1-2H3,(H2,27,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRKLFNNFYOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(3,3-diphenylpropyl)carbamothioyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4675943.png)
![2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4675960.png)
![2-[(5-{2-cyano-3-[(3-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4675964.png)
![N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide](/img/structure/B4675969.png)


![2-(5-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B4675978.png)

![4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4675992.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]amino}benzoate](/img/structure/B4676025.png)

![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4676038.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-phenylpropanamide](/img/structure/B4676044.png)